molecular formula C46H56N4O11 B565549 3-Hydroxy-N-formyl Leurosidine CAS No. 1246812-06-5

3-Hydroxy-N-formyl Leurosidine

Katalognummer: B565549
CAS-Nummer: 1246812-06-5
Molekulargewicht: 840.971
InChI-Schlüssel: RSSDLUSJZSSBLJ-PYRLJOQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-N-formyl Leurosidine is a semi-synthetic derivative of leurosidine, a naturally occurring bisindole alkaloid isolated from Catharanthus roseus (formerly Vinca rosea). Leurosidine itself is an epimer of vinblastine (VLB), differing in the configuration of the hydroxyl and ethyl groups at the C-4′ position . The "3-Hydroxy-N-formyl" modification introduces a hydroxyl group at the C-3 position of the vindoline moiety and replaces the N-methyl group with an N-formyl group. This structural alteration is hypothesized to enhance antitumor activity or alter pharmacokinetic properties, as seen in related N-formyl derivatives like vincristine (N-formyl leurocristine) .

Leurosidine and its derivatives belong to the Vinca alkaloid family, which disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The structural complexity of these compounds, including stereochemical variations and substituent modifications, significantly impacts their biological efficacy and toxicity profiles .

Eigenschaften

CAS-Nummer

1246812-06-5

Molekularformel

C46H56N4O11

Molekulargewicht

840.971

InChI

InChI=1S/C46H56N4O11/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(58-4)21-33(30)50(25-51)38(44)46(57,41(55)60-6)39(42)61-26(3)52)45(40(54)59-5)22-27-23-48(24-43(56,8-2)36(27)53)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,53,56-57H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44?,45-,46-/m0/s1

InChI-Schlüssel

RSSDLUSJZSSBLJ-PYRLJOQVSA-N

SMILES

CCC1(CN2CCC3=C(C(CC(C2)C1O)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The table below highlights key structural differences between 3-Hydroxy-N-formyl Leurosidine and related Vinca alkaloids:

Compound Core Structure Key Modifications Biological Target
3-Hydroxy-N-formyl Leurosidine Bisindole (velbanamine + vindoline) - C-3 hydroxyl group
- N-formyl on vindoline
Microtubules, mitotic spindle
Leurosidine Bisindole - C-4′ α-hydroxyl, β-ethyl group
- N-methyl on vindoline
Microtubules
Vinblastine (VLB) Bisindole - C-4′ β-hydroxyl, α-ethyl group
- N-methyl on vindoline
Microtubules
Vincristine Bisindole - N-formyl on vindoline
- C-4′ β-hydroxyl, α-ethyl group
Microtubules
Leurosine Bisindole - C-16′ methylene group
- N-methyl on vindoline
Microtubules
Vinrosidine Bisindole - Sulfate salt of leurosidine Microtubules

Key Observations :

  • The N-formyl group (as in vincristine and 3-Hydroxy-N-formyl Leurosidine) is associated with altered binding affinity to tubulin and reduced peripheral neuropathy compared to N-methyl derivatives like vinblastine .
  • C-3 hydroxylation may increase solubility or metabolic stability, as seen in hydroxylated derivatives of other Vinca alkaloids .

Pharmacological Activity

Antitumor Efficacy
  • Leurosidine : Exhibits activity against leukemia and lymphoma at doses of ~0.3 mg/kg in murine models, with a therapeutic index lower than vinblastine .
  • Vinrosidine (leurosidine sulfate) : Demonstrated improved bioavailability over leurosidine, with comparable activity to vincristine in early clinical trials .
Toxicity Profile
  • N-formyl derivatives (e.g., vincristine): Lower hematological toxicity but higher neurotoxicity compared to N-methyl analogs (e.g., vinblastine) .
  • C-3 hydroxylation : May mitigate hepatotoxicity, as observed in hydroxylated taxanes, though this requires validation for Vinca alkaloids .

Q & A

Q. Data Consideration :

ParameterOptimal RangeImpact on Yield/Stereochemistry
Reaction pH3.0–3.5Prevents undesired epimerization
Temperature20–25°CMaintains stereochemical integrity
SolventAnhydrous DCMEnhances coupling efficiency

Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography using programs like SHELXL .

How can researchers characterize the structural integrity of 3-Hydroxy-N-formyl Leurosidine using spectroscopic and crystallographic techniques?

Level: Basic
Answer:
A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign proton environments (e.g., C3' hydroxyl at δ 5.2–5.5 ppm) and confirm formyl group presence (δ 8.1–8.3 ppm for N-formyl protons).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in bisindole systems.
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 825.42 for C46H56N4O10).
  • X-ray Crystallography : Use SHELXL for structure refinement. Precondition samples via vapor diffusion with acetonitrile/water (70:30) to obtain diffraction-quality crystals .

Q. Example Spectral Data :

Functional GroupNMR Shift (ppm)MS Fragment (m/z)
N-Formyl proton8.1–8.3825.42 [M+H]+
C3' Hydroxyl5.2–5.5807.40 [M+H–H2O]+

What in vitro models are appropriate for assessing the antitumor efficacy of 3-Hydroxy-N-formyl Leurosidine?

Level: Basic
Answer:

  • Cell line selection : Use panels representing solid tumors (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) and hematological malignancies (e.g., Jurkat T-cell leukemia).
  • Dose-response assays : Apply concentrations from 1 nM to 10 µM over 72 hours, monitoring IC50 via MTT or resazurin assays.
  • Mechanistic studies :
    • Tubulin polymerization inhibition (compare to vincristine controls) .
    • Apoptosis markers (e.g., caspase-3 activation via flow cytometry).

Q. Experimental Design Table :

ParameterProtocolPositive Control
Incubation time72 hoursVincristine
Detection methodMTT assayIC50 ≤ 10 nM

How should researchers address discrepancies in cytotoxicity data across different cell lines when evaluating 3-Hydroxy-N-formyl Leurosidine?

Level: Advanced
Answer:
Contradictions may arise from:

  • ABC transporter expression : Use transporter inhibitors (e.g., verapamil for P-gp) to assess efflux effects.
  • Metabolic variability : Normalize data to cellular ATP levels or protein content.
  • Batch variability : Cross-validate using ≥3 independent cell line batches.

Q. Troubleshooting Table :

Discrepancy SourceMitigation StrategyReference Method
P-gp overexpressionCo-treatment with 10 µM verapamil
Hypoxic conditionsUse normoxia (5% CO2, 21% O2)

What are the best practices for handling and storing 3-Hydroxy-N-formyl Leurosidine to ensure compound stability?

Level: Basic
Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C. Avoid freeze-thaw cycles.
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood to prevent inhalation of aerosols .
  • Stability testing : Monitor degradation via HPLC every 6 months (retention time shifts >5% indicate instability).

Q. Stability Guidelines :

ConditionAcceptable RangeDegradation Marker
Temperature–20°C ± 2°CHPLC peak area <90%
Light exposure<1 hour/dayColor change (yellowing)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.